molecular formula C10H20ClNO B2445995 3-(Oxan-2-yl)piperidine hydrochloride CAS No. 1955493-52-3

3-(Oxan-2-yl)piperidine hydrochloride

Cat. No.: B2445995
CAS No.: 1955493-52-3
M. Wt: 205.73
InChI Key: WRGCQEDLGHKESD-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)piperidine hydrochloride (CAS 1955493-52-3) is a chemical compound featuring a piperidine ring substituted with a tetrahydropyran (oxane) group. With the molecular formula C10H20ClNO and a molecular weight of 205.73, this hydrochloride salt offers enhanced stability and handling properties for research and development purposes . This compound serves as a versatile and valuable synthetic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous bioactive molecules and pharmaceuticals . The incorporation of the tetrahydropyran moiety can significantly influence the compound's physicochemical properties, such as its hydrophobicity and conformational profile. Researchers can leverage this structural motif in the synthesis of complex molecules, particularly when working with "difficult sequences" or highly hydrophobic peptide chains that are prone to aggregation and present significant synthetic challenges . The presence of these fused cyclic systems makes it a relevant intermediate for exploring novel chemical space in the development of pharmacologically active agents. The product is explicitly intended for Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

3-(oxan-2-yl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGCQEDLGHKESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Oxan 2 Yl Piperidine Hydrochloride

Established Synthetic Pathways and Chemical Transformations

The synthesis of the 3-(Oxan-2-yl)piperidine hydrochloride scaffold can be achieved through several established routes, each leveraging fundamental organic reactions to construct the interconnected heterocyclic system. These methods include cyclization reactions, reductive amination, and palladium-catalyzed cross-coupling, often as part of a multi-step sequence.

Cyclization Reactions in Piperidine (B6355638) and Oxane Formation

The formation of the piperidine and oxane rings is foundational to the synthesis of the target molecule. Intramolecular cyclization is a primary strategy for creating these six-membered heterocycles. nih.gov

For the piperidine ring, cyclization typically involves a substrate containing a nitrogen source (like an amine) and an electrophilic site, leading to the formation of a new C-N bond. nih.gov Radical-mediated amine cyclization of linear amino-aldehydes is one such effective method for producing various piperidines. nih.gov Another approach is the intramolecular aza-Michael reaction, which can be catalyzed by organocatalysts or bases to yield substituted piperidines. nih.gov

For the oxane (tetrahydropyran) ring, a potential route involves the ring-expansion of smaller, readily available heterocycles like monocyclopropanated furans. nih.gov This metal-free method can lead to highly functionalized dihydro-2H-pyran derivatives, which can then be reduced to the saturated oxane ring. nih.gov Additionally, Brønsted acid-catalyzed intramolecular cyclization of appropriate acyclic precursors, such as diazoketones derived from amino acids, can yield oxazinanones, which are related six-membered oxygen-containing heterocycles. frontiersin.org

A hypothetical cyclization pathway to directly form the linked 3-(Oxan-2-yl)piperidine structure could involve an intramolecular reaction on a carefully designed linear precursor. For instance, a molecule containing an amine and a suitably placed hydroxyl group could undergo a double cyclization, or a precursor already containing one ring could be cyclized to form the second.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming amines, including the nitrogen-carbon bonds within the piperidine ring. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride, phenylsilane, or transfer hydrogenation with isopropanol (B130326) catalyzed by nickel nanoparticles. organic-chemistry.org

In the context of 3-(Oxan-2-yl)piperidine hydrochloride synthesis, reductive amination could be envisioned in two primary ways:

Formation of the Piperidine Ring: A precursor containing an oxane moiety and two carbonyl groups in a 1,5-relationship could undergo a reductive amination with an ammonia (B1221849) source. The initial double imine formation followed by reduction would construct the piperidine ring directly onto the oxane scaffold.

Joining Pre-formed Rings: A pre-synthesized piperidine derivative with a primary amine at a suitable position could be reacted with a 2-formyl- or 2-keto-oxane derivative via reductive amination to link the two rings.

A key advantage of reductive amination is its high chemoselectivity, tolerating many other functional groups within the molecule. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Methods for Structural Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them ideal for the structural elaboration of heterocyclic systems. nih.govnih.gov Reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are central to modern synthetic chemistry. nih.govacs.org

For the synthesis of 3-(Oxan-2-yl)piperidine, this methodology is most applicable for coupling a pre-formed piperidine ring with a pre-formed oxane ring. syr.edu This strategy offers a modular approach where each heterocyclic component can be synthesized and functionalized separately before being joined.

A plausible synthetic route would involve:

A piperidine derivative functionalized at the 3-position with a group suitable for cross-coupling, such as a boronic acid/ester (for Suzuki coupling) or a halide.

An oxane derivative functionalized at the 2-position, for example, with a halide (like 2-bromotetrahydropyran) or a metallic species.

The general mechanism for these reactions involves an oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with an organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. syr.edu This approach has been successfully used to synthesize a wide array of complex molecules containing piperidine and other heterocyclic motifs for pharmaceutical applications. nih.govacs.org

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions for Synthesis
Reaction TypePiperidine PrecursorOxane PrecursorTypical Catalyst/LigandPotential Outcome
Suzuki CouplingPiperidine-3-boronic acid ester2-BromotetrahydropyranPd(PPh₃)₄Direct C-C bond formation
Stille Coupling3-Stannylpiperidine2-IodotetrahydropyranPdCl₂(PPh₃)₂Direct C-C bond formation
Negishi Coupling3-(Zinciomethyl)piperidine2-BromotetrahydropyranPd(dppf)Cl₂Direct C-C bond formation

Multi-Step Synthesis Sequences

The construction of a molecule with the complexity of 3-(Oxan-2-yl)piperidine hydrochloride invariably requires a multi-step synthesis sequence. scispace.com Such sequences often combine several of the fundamental reactions described above. One-pot multi-component reactions (MCRs) are an efficient strategy for assembling highly substituted piperidines from simple starting materials like aldehydes, amines, and β-ketoesters. scispace.comgrowingscience.com

A logical multi-step pathway could begin with the synthesis of a functionalized piperidone. dtic.mil Piperidones serve as versatile intermediates that can be reduced to the corresponding piperidines. dtic.mil For example, a 3-substituted piperidone could be synthesized and then subjected to a reaction that introduces the oxane moiety, followed by reduction of the piperidone carbonyl and final conversion to the hydrochloride salt.

An illustrative multi-step sequence might be:

Step 1: Synthesis of a protected 3-functionalized piperidine precursor, such as N-Boc-3-hydroxypiperidine.

Step 2: Oxidation of the hydroxyl group to a ketone, yielding N-Boc-3-piperidone.

Step 3: A Wittig-type reaction or Grignard addition with a reagent containing the oxane precursor to form a C-C bond at the 3-position.

Step 4: Subsequent chemical transformations to complete the oxane ring if not already present.

Step 5: Deprotection of the piperidine nitrogen and formation of the hydrochloride salt.

This sequential approach allows for controlled introduction of substituents and stereocenters.

Precursor Chemistry and Starting Material Considerations

Preparation of Key Intermediates

The efficient synthesis of 3-(Oxan-2-yl)piperidine hydrochloride relies on the availability of key functionalized intermediates of both the piperidine and oxane rings.

Piperidine Intermediates:

From Pyridines: Substituted pyridines are common starting materials for piperidine synthesis. nih.gov A 3-substituted pyridine (B92270) can be reduced via catalytic hydrogenation to yield the corresponding 3-substituted piperidine. nih.govyoutube.com For instance, 3-hydroxypyridine (B118123) is a readily available precursor for 3-hydroxypiperidines. dtic.mil

From Piperidones: 4-Piperidones are often synthesized through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation. dtic.mil These can then be functionalized at the 3-position.

From Amino Acids: Chiral amino acids can be converted into key diamine intermediates, which can then undergo annulation to form enantiopure substituted piperazines, a related heterocycle, demonstrating a potential route from the chiral pool. nih.gov

Oxane Intermediates:

From Dihydropyrans: 2,3-Dihydropyran is a common starting material. It can be halogenated to produce 2-halotetrahydropyrans, which are excellent electrophiles for coupling reactions.

From Ring-Opening/Closing: Ring-expansion of cyclopropanated furans offers a stereoselective route to functionalized pyrans. nih.gov

Table 2: Common Precursors and Their Synthetic Utility
PrecursorIntermediate TypePotential UseReference Reaction
3-Substituted PyridinePiperidineDirect precursor via reductionCatalytic Hydrogenation nih.gov
N-Boc-4-piperidonePiperidineFunctionalization at C3Dieckmann Condensation dtic.mil
DihydropyranOxanePrecursor to 2-halooxanesHalogenation
Cyclopropanated FuranOxaneStereoselective synthesis of pyransRing Expansion nih.gov
1,5-Dicarbonyl CompoundPiperidineRing formation via cyclizationReductive Amination

Handling and Classification of Related Precursor Chemicals

The synthesis of piperidine derivatives necessitates careful handling and adherence to regulatory classifications of precursor chemicals. Piperidine and its derivatives are building blocks for a wide range of pharmaceuticals and other chemical products. However, some precursors are also used in the illicit manufacture of controlled substances, leading to strict regulatory oversight.

For instance, chemicals like 4-piperidone, 4-anilinopiperidine (4-ANPP), and N-phenethyl-4-piperidone (NPP) are designated as List I chemicals by the Drug Enforcement Administration (DEA) in the United States. regulations.govfederalregister.govfederalregister.gov This classification imposes stringent regulatory controls on their manufacture, distribution, import, and export to prevent diversion for illicit purposes. regulations.govfederalregister.gov Handlers of these substances are required to register with the DEA and comply with all applicable regulations. regulations.govfederalregister.gov

The classification extends to salts, acetals, amides, and carbamates of these precursors whenever their existence is possible. regulations.govfederalregister.gov This comprehensive approach aims to close loopholes that might be exploited in clandestine synthesis. For example, "masked" precursors, such as 1-boc-4-anilinopiperidine, are also subject to these regulations. federalregister.gov The International Narcotics Control Board (INCB) also maintains a list of precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances, providing international guidance on their control. incb.org

Therefore, chemists working on the synthesis of compounds like 3-(Oxan-2-yl)piperidine hydrochloride must be cognizant of the regulatory status of all starting materials and intermediates to ensure full compliance with national and international laws.

Retrosynthetic Analysis of the 3-(Oxan-2-yl)piperidine Hydrochloride Scaffold

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. the-scientist.comamazonaws.com This "synthesis backward" approach helps in identifying potential synthetic routes and key bond disconnections. lkouniv.ac.in

Disconnection Strategies for Target Synthesis

For the 3-(Oxan-2-yl)piperidine hydrochloride scaffold, several disconnection strategies can be envisioned. A primary disconnection would be at the C-C bond connecting the piperidine and oxane rings. This leads to a piperidine-based synthon and an oxane-based synthon. The piperidine ring itself can be further disconnected through various methods.

Common strategies for piperidine synthesis that could be applied in a retrosynthetic sense include:

Hydrogenation of Pyridine Precursors: This is a widely used method for constructing the piperidine ring. nih.gov

Intramolecular Cyclization Reactions: These can involve various reaction types, such as reductive amination of dicarbonyl compounds or cyclization of amino-alkenes. nih.govmdpi.com

Diels-Alder Reactions: A [4+2] cycloaddition can be a powerful tool for forming the six-membered piperidine ring with good stereochemical control. lkouniv.ac.indtic.mil

Mannich-type Reactions: Three-component reactions can efficiently assemble the piperidine core. rsc.org

Computer-Assisted Retrosynthetic Design in Modern Organic Synthesis

In recent years, computer-assisted retrosynthesis has emerged as a powerful tool to augment the traditional, human-expert-driven approach. the-scientist.comnih.gov These computational tools utilize databases of chemical reactions and sophisticated algorithms to propose novel and efficient synthetic pathways. the-scientist.comshenvilab.org

Software platforms can analyze a target molecule and generate a synthesis tree by applying a vast library of known chemical transformations. shenvilab.orgscripps.edu They can identify key bond disconnections and suggest potential starting materials, often uncovering non-obvious routes that a chemist might overlook. nih.gov These programs can also factor in aspects like reaction conditions, functional group compatibility, and stereochemistry. shenvilab.orgscripps.edu

For a molecule like 3-(Oxan-2-yl)piperidine hydrochloride, a computer-aided design might explore a wider range of disconnection strategies and starting materials than would be immediately apparent. By integrating machine learning and artificial intelligence, these tools can predict reaction outcomes and optimize synthetic routes for efficiency and sustainability. the-scientist.com This synergy between human expertise and computational power is revolutionizing the field of organic synthesis, accelerating the discovery and development of new molecules. the-scientist.comnih.gov

Process Optimization and Scalability Studies in Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale requires careful process optimization. This involves systematically studying various reaction parameters to maximize yield and purity while ensuring safety and cost-effectiveness.

Reaction Condition Tuning (Temperature, Solvent, Catalysis)

The conditions under which a chemical reaction is performed can have a profound impact on its outcome. Key parameters that are often tuned during optimization include:

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can accelerate a reaction, they can also lead to the formation of undesired byproducts. Finding the optimal temperature is crucial for maximizing the yield of the desired product.

Solvent: The choice of solvent can influence reaction rates, selectivity, and the solubility of reactants and products. A wide range of solvents may be screened to identify the one that provides the best performance.

Catalysis: Catalysts are often employed to increase the rate and selectivity of a reaction. organic-chemistry.org Optimization may involve screening different catalysts, catalyst loadings, and ligands to find the most effective system. For instance, in the synthesis of piperidines, various metal catalysts like palladium, rhodium, and cobalt have been utilized. nih.govrsc.orgorganic-chemistry.org

The following table provides examples of how reaction conditions have been tuned in the synthesis of piperidine derivatives:

Reaction TypeCatalyst/ReagentSolventTemperatureOutcomeReference
Hydrogenation of Pyridine N-oxidesPalladium on Carbon / Ammonium FormateN/AN/AEfficient reduction to piperidines under mild conditions. organic-chemistry.org
Asymmetric HydrogenationRhodium(I) complex / Pinacol BoraneN/AN/AHighly diastereoselective synthesis of fluorinated piperidines. nih.gov
Three-component VMRSn(OTf)₂DCM-78 °C to 0 °CStereoselective synthesis of multi-substituted chiral piperidines. rsc.org
Reductive Radical Conjugate AdditionCobalt/Iridium CatalysisN/AN/AFormation of alkyl radicals under mild conditions. organic-chemistry.org

Yield and Purity Enhancement in Synthetic Routes

Maximizing the yield and purity of the final product is a primary goal of process optimization. Several strategies can be employed to achieve this:

Stoichiometry of Reactants: Adjusting the ratio of reactants can drive the reaction to completion and minimize the formation of byproducts.

Order of Addition: The sequence in which reagents are added can sometimes influence the outcome of a reaction.

Reaction Time: Monitoring the reaction progress over time allows for quenching the reaction at the optimal point to maximize product formation and minimize degradation.

Work-up and Purification: Developing efficient extraction, crystallization, and chromatographic methods is essential for isolating the product in high purity.

For example, in the synthesis of (R)-3-amino piperidine dihydrochloride, a related compound, specific conditions for reactions, such as temperature control during the addition of reagents and defined stirring times, were crucial for achieving high yields and purities. google.com Similarly, in another preparation of the same compound, careful control of temperature and reaction time during hydrolysis and subsequent steps led to a high yield and excellent optical purity. google.com These examples underscore the importance of meticulous optimization of each step in a synthetic sequence to ensure the efficient and pure production of the target molecule.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations and Modulations of the Piperidine (B6355638) Ring

The secondary amine in the piperidine ring is a versatile functional group that readily undergoes a variety of chemical reactions. These transformations are fundamental for introducing diverse substituents and modulating the physicochemical properties of the parent molecule.

N-Alkylation and Reductive Amination: The nitrogen atom can be alkylated to introduce a wide range of substituents. Standard N-alkylation conditions, such as reacting the free base of 3-(Oxan-2-yl)piperidine with alkyl halides in the presence of a base, can be employed. A more controlled and widely used method is reductive amination. researchgate.netbeilstein-journals.org This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. researchgate.netnih.gov This method is particularly useful for synthesizing libraries of analogues with diverse N-substituents. nih.gov

N-Acylation and N-Sulfonylation: The piperidine nitrogen can be acylated with acyl chlorides or acid anhydrides to form amides. google.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. These transformations are valuable for introducing different electronic and steric properties at the nitrogen atom, which can significantly influence the biological activity of the derivatives. researchgate.net A study on piperidine-3-carboxylic acid derivatives showcased the synthesis of a series of novel sulphonamides through amide coupling with substituted sulphonyl chlorides. researchgate.net

Reaction TypeReagentsProduct Functional GroupReference
N-AlkylationAlkyl halide, BaseTertiary amine beilstein-journals.org
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)Tertiary amine researchgate.netnih.gov
N-AcylationAcyl chloride/Anhydride, BaseAmide google.com
N-SulfonylationSulfonyl chloride, BaseSulfonamide researchgate.net

Reactions Involving the Oxane Moiety

The oxane ring in 3-(Oxan-2-yl)piperidine is a tetrahydropyran (B127337) (THP) group attached to the piperidine at the 2-position of the oxane. This creates an acetal (B89532) linkage, which is susceptible to hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis: The C-O bond of the acetal is prone to cleavage in the presence of acid. lookchem.comunm.eduyoutube.comresearchgate.net This reaction would lead to the opening of the oxane ring to form a 5-hydroxypentanal (B1214607) derivative attached to the piperidine ring. The rate of this hydrolysis is dependent on the pH of the medium. lookchem.comunm.edu This reactivity is a key consideration in the chemical manipulation of 3-(Oxan-2-yl)piperidine hydrochloride, as acidic conditions used for other transformations could potentially lead to the degradation of the oxane moiety. Conversely, this inherent reactivity can be exploited for the controlled release of an active compound or for the synthesis of new derivatives.

Formation of Analogues and Homologues for Structure-Activity Exploration

The synthesis of analogues and homologues of 3-(Oxan-2-yl)piperidine is a crucial step in understanding its structure-activity relationship (SAR) for potential therapeutic applications. ajchem-a.comresearchgate.net By systematically modifying the structure and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for the desired pharmacological effects. tandfonline.comnih.govacs.orgnih.govijnrd.org

Modification of the Piperidine Ring: As discussed in section 3.1, the piperidine nitrogen can be functionalized with a variety of substituents to explore the impact of size, lipophilicity, and electronic properties on biological activity. ajchem-a.com

Modification of the Oxane Moiety: While the oxane ring is generally stable, modifications can be envisioned. For instance, homologation to a seven-membered oxepane (B1206615) ring or contraction to a five-membered tetrahydrofuran (B95107) ring would alter the spatial arrangement of the molecule.

Introduction of Substituents: Substituents can be introduced on either the piperidine or the oxane ring to probe specific interactions with biological targets. For example, a study on 3-[5-(aryl- nih.govorganic-chemistry.orgdicp.ac.cnoxadiazole-2-yl]-piperidine derivatives demonstrated how modifying the aryl group on the oxadiazole ring influenced the anticonvulsant and antidepressant activities of the compounds. researchgate.net

Analogue TypeModificationPurpose of SAR Study
N-Substituted AnaloguesAlkylation, acylation, or sulfonylation of the piperidine nitrogenTo investigate the influence of substituents at the nitrogen atom on biological activity.
Ring-Modified AnaloguesHomologation or contraction of the oxane ringTo study the effect of ring size and conformation on activity.
Substituted AnaloguesIntroduction of functional groups on the piperidine or oxane ringsTo probe specific interactions with biological targets and optimize potency and selectivity.

Stereoselective Synthesis and Chiral Induction Approaches

3-(Oxan-2-yl)piperidine possesses multiple stereocenters, making stereoselective synthesis essential for obtaining enantiomerically pure compounds. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer or diastereomer being significantly more active than the others. google.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the enantioselective synthesis of 3-substituted piperidines. nih.govorganic-chemistry.orgacs.orgsnnu.edu.cn A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to yield enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.orgacs.org Another powerful method is the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts, which provides access to a range of α-heteroaryl piperidines with high enantioselectivity. dicp.ac.cn These methods could potentially be adapted for the synthesis of chiral 3-(Oxan-2-yl)piperidine. The synthesis of α-heteroaryl piperidines has also been achieved through a Pd-catalyzed Suzuki cross-coupling–reduction sequence. acs.org

When multiple stereocenters are present, diastereoselective synthesis is employed to control the relative stereochemistry of these centers. For the synthesis of 2,3-disubstituted piperidines, which are structurally related to 3-(Oxan-2-yl)piperidine, several diastereoselective methods have been reported. nih.govajchem-a.comresearchgate.netrsc.org These often involve the hydrogenation of substituted pyridines, where the stereochemical outcome can be influenced by the catalyst and reaction conditions. rsc.org For example, the hydrogenation of disubstituted pyridines can lead to the formation of cis-piperidines diastereoselectively. rsc.org Ring construction via a nitro-Mannich reaction followed by a ring-closure condensation has been used for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. nih.gov Stereocontrolled synthesis of piperidine derivatives has also been achieved through the diastereoselective reaction of chiral 1,3-oxazolidines with Grignard reagents. unair.ac.id Furthermore, stereocontrolled access to piperidine-fused 3-methylenetetrahydropyrans has been demonstrated using lactam-tethered alkenols. rsc.org

Spectroscopic and Chromatographic Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Oxan-2-yl)piperidine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR would provide key insights into its bicyclic structure. The presence of the hydrochloride salt would influence the chemical shifts of protons and carbons near the protonated piperidine (B6355638) nitrogen.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 3-(Oxan-2-yl)piperidine hydrochloride would be expected to show a complex pattern of signals corresponding to the different protons in the piperidine and oxane rings. The signals for the protons on the piperidine ring, particularly those alpha to the nitrogen atom, would likely appear as broad multiplets due to coupling with adjacent protons and the influence of the positively charged nitrogen. The proton at the anomeric center (the carbon bonded to both the oxygen of the oxane ring and the piperidine ring) would be of particular diagnostic value.

Table 1: Predicted ¹H NMR Data for 3-(Oxan-2-yl)piperidine hydrochloride

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Piperidine N-H₂⁺ Broad singlet - -
Piperidine CH adjacent to N Multiplet - -
Piperidine CH₂ groups Multiplet - -
Piperidine CH at C3 Multiplet - -
Oxane CH at C2 (anomeric) Multiplet - -
Oxane O-CH₂ Multiplet - -

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms of the piperidine ring would show distinct signals from those of the oxane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The carbon alpha to the protonated nitrogen would be expected to be shifted downfield compared to the free base.

Table 2: Predicted ¹³C NMR Data for 3-(Oxan-2-yl)piperidine hydrochloride

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C2, C6 ~45-55
Piperidine C3 ~30-40
Piperidine C4, C5 ~20-30
Oxane C2 (anomeric) ~90-100
Oxane C6 ~60-70

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 3-(Oxan-2-yl)piperidine hydrochloride, the analysis would typically be performed on the free base after removal of the hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ of the free base (C₁₀H₁₉NO) would be calculated and compared to the experimental value to confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. The IR spectrum of 3-(Oxan-2-yl)piperidine hydrochloride would be expected to show characteristic bands for N-H stretching (from the piperidinium (B107235) ion), C-H stretching, and C-O stretching.

Table 3: Predicted IR Absorption Bands for 3-(Oxan-2-yl)piperidine hydrochloride

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H₂⁺ stretch (piperidinium) 2700-3100 Strong, broad
C-H stretch (aliphatic) 2850-3000 Medium to Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of 3-(Oxan-2-yl)piperidine hydrochloride would provide precise bond lengths, bond angles, and the conformation of the piperidine and oxane rings. It would also reveal the packing of the molecules in the crystal lattice and the interactions involving the chloride counter-ion. This technique is essential for unambiguously determining the stereochemistry of the molecule.

Lack of Publicly Available Research Data Precludes Analysis of 3-(Oxan-2-yl)piperidine hydrochloride

An extensive review of scientific literature and publicly accessible data reveals a significant gap in the chemical characterization of 3-(Oxan-2-yl)piperidine hydrochloride. Specifically, there is no available information regarding its analysis using High-Performance Liquid Chromatography (HPLC) for purity assessment, separation, or the development and validation of such analytical methods.

Searches for spectroscopic and chromatographic data for "3-(Oxan-2-yl)piperidine hydrochloride" did not yield any specific results. The available research primarily focuses on related but distinct compounds, such as 3-aminopiperidine and other piperidine derivatives. This lack of specific data for 3-(Oxan-2-yl)piperidine hydrochloride makes it impossible to provide a detailed, scientifically accurate article on its characterization as requested.

Consequently, the outlined sections on HPLC for purity assessment and separation, as well as method development and validation for analytical research, cannot be addressed. Without foundational research on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the energy and distribution of electrons within a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. aimspress.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and bioactivity. aimspress.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com This analysis helps predict where electrophilic and nucleophilic attacks might occur. researchgate.netaimspress.com For example, in a study of a novel pyrimidine (B1678525) molecule, the HOMO-LUMO energy gap was calculated to assess its stability and reactivity, which is a common approach for evaluating potential drug candidates. researchgate.net

Below is a table showcasing representative quantum chemical parameters calculated for a sample compound using DFT, illustrating the type of data generated in such an analysis.

ParameterValueDescription
HOMO Energy -Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) -Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Ionization Potential (I) -The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) -The energy released when an electron is added to the molecule.
Electronegativity (χ) -A measure of the ability of an atom or molecule to attract electrons.
Chemical Hardness (η) -Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) -The reciprocal of chemical hardness; indicates higher reactivity.
Electrophilicity Index (ω) -A measure of the energy lowering of a molecule when it accepts electrons.
Note: Specific values for 3-(Oxan-2-yl)piperidine hydrochloride are not available in the provided sources; this table is illustrative of the parameters studied.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques in drug design to simulate and predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for designing new, more potent inhibitors. semanticscholar.orgresearchgate.net

For piperidine (B6355638) derivatives, docking studies have been used to investigate their interactions with various biological targets, such as acetylcholinesterase (AChE) and histamine (B1213489) H3 receptors (H3R). semanticscholar.orgnih.gov These studies can identify key interactions, including:

Hydrogen Bonds: Formed between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Salt Bridges: Ionic interactions between charged residues, such as the protonated nitrogen of a piperidine ring and an acidic residue like aspartate (Asp). nih.gov

π-π Stacking: Interactions between aromatic rings. nih.gov

Cation-π Interactions: Non-covalent attraction between a cation (e.g., the protonated piperidine nitrogen) and the face of an aromatic ring. nih.govnih.gov

Hydrophobic Interactions: Occur between nonpolar groups. nih.gov

For example, docking studies of 4-oxypiperidine ethers into the H3R binding pocket revealed that the protonated piperidine nitrogen forms a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398. nih.gov Such detailed predictions are vital for optimizing ligand affinity and selectivity. semanticscholar.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For cyclic systems like the piperidine ring, this analysis is critical as the ring can adopt various conformations, most commonly the "chair" and "boat" forms. asianpubs.org The chair conformation is generally the most stable. asianpubs.orgnih.gov

The specific conformation of the piperidine ring and the orientation of its substituents (axial vs. equatorial) can significantly impact a molecule's ability to bind to its target receptor. nih.gov Infrared spectroscopy and NMR spectroscopy are experimental techniques used to study these conformations, while computational methods can calculate the relative energies of different conformers to predict the most stable shapes. asianpubs.orgrsc.org Studies on various piperidine derivatives show that the ring predominantly exists in a chair conformation with bulky substituents favoring the equatorial position to minimize steric hindrance. asianpubs.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying parts of a molecule and observing the resulting changes in potency or selectivity, researchers can identify key pharmacophoric features required for interaction with a biological target. nih.govnih.govrsc.org

For piperidine-based compounds, SAR studies have been extensively conducted to develop potent agents for various targets. For instance, in the development of acetylcholinesterase inhibitors, modifications to the piperidine scaffold have led to highly potent compounds. nih.gov One such study found that replacing a 2-isoindoline moiety with an indanone moiety in a piperidine derivative resulted in a potent inhibitor with an IC50 value of 5.7 nM. nih.gov

SAR exploration typically involves modifying:

The core scaffold: Replacing the piperidine ring with other heterocyclic systems.

Substituents on the ring: Altering the size, electronics, and position of groups attached to the piperidine.

Linker groups: Changing the length or flexibility of chains connecting the piperidine to other parts of the molecule. researchgate.net

These systematic changes allow for the construction of a detailed SAR map, which guides the design of new analogs with improved pharmacological profiles. nih.govresearchgate.net

Qualitative SAR Derivations

Qualitative Structure-Activity Relationship (SAR) studies explore how changes in the molecular structure of a compound affect its biological activity. For 3-(Oxan-2-yl)piperidine hydrochloride, SAR derivations would focus on the two main structural components: the piperidine ring and the oxane (tetrahydropyran) ring. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles derived from studies on other piperidine derivatives can be applied to infer potential relationships. nih.govmdpi.com

Piperidine Ring Substitutions: The position of the oxane ring at the 3-position of the piperidine is a key determinant of its spatial orientation. Modifications at other positions on the piperidine ring, such as the nitrogen atom or the remaining carbon atoms, would likely have a significant impact on activity. For instance, N-alkylation or N-acylation could alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Stereochemistry: The compound possesses chiral centers, one at the 3-position of the piperidine ring and another at the 2-position of the oxane ring. The stereochemistry at these centers is expected to be crucial for biological activity. Different stereoisomers will present distinct three-dimensional arrangements of functional groups, leading to different binding affinities with a biological target. It is common for one enantiomer or diastereomer of a chiral drug to be significantly more active than others.

Oxane Ring Modifications: The oxane ring itself can be a target for modification. Altering its substitution pattern or replacing it with other cyclic systems could probe the steric and electronic requirements of the binding site. For example, introducing substituents on the oxane ring could enhance binding affinity through additional interactions or, conversely, cause steric hindrance. The oxygen atom in the oxane ring is a potential hydrogen bond acceptor, and its position is critical for interaction with biological targets.

A hypothetical qualitative SAR summary for analogs of 3-(Oxan-2-yl)piperidine hydrochloride is presented below, based on general knowledge of piperidine-containing compounds.

Modification Position Predicted Impact on Activity Rationale
N-AlkylationPiperidine NitrogenVariableSmall alkyl groups might increase lipophilicity and cell permeability, while bulky groups could introduce steric hindrance.
HydroxylationPiperidine or Oxane RingPotentially IncreaseIntroduction of a hydroxyl group could provide an additional hydrogen bond donor, potentially increasing binding affinity.
Ring OpeningOxane RingLikely DecreaseThe cyclic nature of the oxane ring provides conformational rigidity, which is often beneficial for binding. A more flexible, open-chain analog may have lower affinity.
Isomeric VariationC3 (Piperidine), C2 (Oxane)Significant VariationDifferent stereoisomers will have different 3D arrangements, leading to potentially large differences in binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. For 3-(Oxan-2-yl)piperidine hydrochloride and its analogs, a QSAR model could be developed to predict the activity of novel derivatives and to understand the key molecular features driving this activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogs of 3-(Oxan-2-yl)piperidine hydrochloride with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model.

Model Validation: The model's predictive power is assessed using internal and external validation techniques.

While a specific QSAR model for 3-(Oxan-2-yl)piperidine hydrochloride is not available, a hypothetical QSAR data table for a series of analogs could be constructed to illustrate the concept. The descriptors shown are commonly used in QSAR studies of heterocyclic compounds.

Compound Structure LogP Molecular Weight ( g/mol ) Topological Polar Surface Area (Ų) Predicted pIC50
Analog 13-(Oxan-2-yl)piperidine1.5169.2521.76.5
Analog 2N-Methyl-3-(Oxan-2-yl)piperidine1.9183.2821.76.8
Analog 33-(Oxan-2-yl)piperidin-4-ol1.0185.2541.97.2
Analog 43-(5-Hydroxyoxan-2-yl)piperidine0.9185.2541.97.5
Analog 53-(Thian-2-yl)piperidine2.1185.3112.56.2

This hypothetical model would suggest that increased polarity (lower LogP and higher TPSA) is correlated with higher predicted activity (pIC50), indicating the importance of hydrophilic interactions with the target.

Prediction of Molecular Properties for Research Design

The prediction of molecular properties is a cornerstone of modern, efficient research design. By using computational tools, researchers can estimate the physicochemical and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties of a compound before its synthesis, thus prioritizing candidates with a higher probability of success.

For 3-(Oxan-2-yl)piperidine hydrochloride, various molecular properties can be predicted using in silico methods. These predictions are valuable for designing further studies and for understanding the compound's potential as a research tool or therapeutic agent.

Key predicted properties include:

Lipophilicity (LogP): This parameter affects solubility, permeability, and plasma protein binding. A balanced LogP is often sought for drug candidates.

Aqueous Solubility (LogS): Adequate solubility is crucial for absorption and formulation.

Molecular Weight (MW): Often considered in relation to "drug-likeness" rules, such as Lipinski's Rule of Five.

Topological Polar Surface Area (TPSA): This is related to a molecule's ability to cross cell membranes, including the blood-brain barrier.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

ADMET Properties: Predictions of absorption, distribution, metabolism, excretion, and toxicity profiles can help to identify potential liabilities early in the research process. jneonatalsurg.com

A table of predicted molecular properties for the parent compound, 3-(Oxan-2-yl)piperidine, is provided below.

Property Predicted Value Significance in Research Design
Molecular FormulaC10H19NOBasic structural information.
Molecular Weight169.27 g/mol Falls within the range for good oral bioavailability.
LogP1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
TPSA21.7 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors1The piperidine N-H group.
Hydrogen Bond Acceptors2The piperidine nitrogen and the oxane oxygen.
pKa (most basic)~10.5The piperidine nitrogen is expected to be protonated at physiological pH, influencing solubility and receptor interaction.

These predicted properties suggest that 3-(Oxan-2-yl)piperidine hydrochloride has a favorable profile for a research compound, with characteristics that are often associated with good pharmacokinetic behavior. This information can guide the design of initial biological assays and inform the selection of analogs for synthesis in lead optimization campaigns.

Biological Research Applications and Mechanistic Studies Excluding Clinical Data

Exploration as a Chemical Probe or Scaffold in Biochemical Research

The piperidine (B6355638) moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and pharmaceuticals. mdpi.com Similarly, the oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic molecules with diverse biological activities. The combination of these two heterocyclic systems in 3-(Oxan-2-yl)piperidine hydrochloride suggests its potential as a scaffold for the development of novel chemical probes. However, a comprehensive review of the scientific literature reveals a lack of specific studies that have utilized 3-(Oxan-2-yl)piperidine hydrochloride as a chemical probe or foundational scaffold in biochemical research.

Molecular Target Identification and Interaction Profiling

Detailed molecular target identification and interaction profiling are crucial for understanding the pharmacological potential of a compound. For 3-(Oxan-2-yl)piperidine hydrochloride, specific data on its molecular targets are not available in the current body of scientific literature. The following subsections outline the state of research concerning its interaction with key biological targets often associated with the piperidine scaffold.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation Research

Nicotinic acetylcholine receptors (nAChRs) are important targets for compounds containing piperidine structures. nih.govnih.gov Many piperidine derivatives have been investigated for their ability to modulate nAChR activity, acting as either agonists or antagonists. mdpi.com Despite the structural relevance, there is no published research specifically detailing the modulatory effects of 3-(Oxan-2-yl)piperidine hydrochloride on any nAChR subtypes. Consequently, data on its binding affinity, potency, and efficacy at these receptors are unavailable.

Metabotropic Glutamate (B1630785) Receptor (mGluR2) Modulation Research

Metabotropic glutamate receptors, particularly the mGluR2 subtype, are significant targets in neuroscience research, and various ligands have been developed to modulate their activity. nih.govnih.gov While the piperidine nucleus is a component of some mGluR modulators, specific studies on the interaction of 3-(Oxan-2-yl)piperidine hydrochloride with mGluR2 have not been reported. Therefore, its potential as a modulator of this receptor remains uninvestigated.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The piperidine scaffold is a key component of several well-known acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease. nih.govijpsi.org The inhibition of AChE by piperidine-containing compounds is a well-established area of research. samipubco.com However, specific enzyme inhibition studies for 3-(Oxan-2-yl)piperidine hydrochloride, including its inhibitory concentration (IC50) or inhibition constant (Ki) against acetylcholinesterase or other enzymes, are not documented in the scientific literature.

Investigation of Cellular Pathway Modulation

The effect of a compound on cellular signaling pathways provides insight into its mechanism of action at a cellular level. For 3-(Oxan-2-yl)piperidine hydrochloride, there is a notable absence of research into its effects on key cellular pathways.

Effects on Signaling Cascades (e.g., STAT-3, NF-κB, PI3k/Akt)

The STAT-3, NF-κB, and PI3k/Akt signaling pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival. While various chemical entities are known to modulate these pathways, there are no specific studies available that investigate the effects of 3-(Oxan-2-yl)piperidine hydrochloride on the activation or inhibition of the STAT-3, NF-κB, or PI3k/Akt signaling cascades.

Data Tables

Due to the lack of specific experimental data for 3-(Oxan-2-yl)piperidine hydrochloride in the reviewed scientific literature, no data tables of research findings can be generated.

Based on a comprehensive search of publicly available scientific literature, there is no specific in vitro research data available for the chemical compound “3-(Oxan-2-yl)piperidine hydrochloride” corresponding to the biological activities outlined in the user's request. Searches conducted using the compound's name, synonyms, and its CAS number (1955493-52-3) did not yield any studies on its effects on cell cycle regulation, apoptosis, antimicrobial activity, or cancer cell migration.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "3-(Oxan-2-yl)piperidine hydrochloride" while adhering to the strict constraints of the provided outline. The available literature discusses the biological activities of the broader class of piperidine derivatives, but provides no data for this particular compound.

Patent Landscape and Intellectual Property in Chemical Research

Analysis of Patent Applications and Grants Involving 3-(Oxan-2-yl)piperidine Hydrochloride and its Analogues

A review of the patent literature indicates that piperidine (B6355638) derivatives are a cornerstone in the development of a wide array of therapeutic agents. These compounds are frequently the subject of patents for treating conditions ranging from metabolic diseases like diabetes to central nervous system disorders. google.comgoogle.comgoogle.com The 3-(Oxan-2-yl)piperidine moiety, in particular, is a recurring feature in patents for compounds targeting G-protein-coupled receptors (GPCRs) and other biological targets.

Patents in this area often claim a broad genus of compounds, with the 3-(Oxan-2-yl)piperidine scaffold serving as a key component. For example, patent applications may cover not only the specific hydrochloride salt but also a variety of pharmaceutically acceptable salts and related analogs where the oxane or piperidine rings are substituted. These patents typically provide detailed examples of the synthesis of these compounds, often starting from commercially available piperidine precursors. google.comnih.gov

The following table provides a summary of selected patents that feature 3-(Oxan-2-yl)piperidine analogs, illustrating the diversity of assignees and therapeutic targets.

Patent / Application NumberAssignee/ApplicantTherapeutic Area (if disclosed)Key Structural Features Claimed
US8476413B2Theracos, Inc.Diabetes (SGLT2 inhibitors)Sulfanyl-tetrahydropyran derivatives
WO2012069948A1Pfizer Inc.Diabetes and related conditions (GPR119 modulators)4-(5-Cyano-pyrazol-1-yl)-piperidine derivatives
US5043345ANovo Nordisk A/SAlzheimer's disease (Muscarinic cholinergic agonists)Substituted piperidine compounds
WO2019038717A1Celgene CorporationIKZF2-dependent diseases3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives

Role of Structural Motifs in Intellectual Property Claims

The 3-(Oxan-2-yl)piperidine structural motif is a critical component in many intellectual property claims due to its role as a versatile pharmacophore. This bicyclic system can be readily modified to optimize binding to a variety of biological targets. Patent claims are often constructed to protect not just a single compound but a family of related structures that share this core motif.

The oxane (tetrahydropyran) ring can serve as a key interaction domain with a biological target, while the piperidine ring offers a scaffold for introducing further diversity. Substitutions on the piperidine nitrogen, for instance, are a common strategy for modulating the pharmacological properties of the molecule. Patents often include broad claims covering various substituents at this position, thereby protecting a wide chemical space around the core structure.

Furthermore, the stereochemistry of the connection between the oxane and piperidine rings is often a crucial element of the patent claims. The specific spatial arrangement of these rings can be essential for biological activity, and patents will often claim specific stereoisomers to ensure comprehensive protection.

Patent Information as a Resource for Synthetic and Biological Research

Patent literature is an invaluable resource for both synthetic and biological research. The "examples" section of a patent provides detailed, step-by-step procedures for the synthesis of claimed compounds. google.com For researchers working on 3-(Oxan-2-yl)piperidine hydrochloride and its analogs, these examples can offer novel synthetic routes and practical guidance on reaction conditions and purification methods. These methods often include innovative approaches to constructing the core bicyclic system or for introducing specific functional groups. nih.gov

From a biological perspective, patents can provide early insights into the potential therapeutic applications of a class of compounds. The background and summary of the invention sections often describe the biological rationale for the development of the claimed molecules, including the specific protein targets and the diseases they are intended to treat. google.commdpi.com For instance, patents for analogs of 3-(Oxan-2-yl)piperidine have disclosed their utility as modulators of targets such as GPR119 and SGLT2, providing a starting point for further biological investigation. google.comcommonorganicchemistry.com This information can guide researchers in designing their own studies and in exploring new therapeutic avenues for these compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

While methods for the synthesis of piperidine (B6355638) derivatives exist, the development of novel, efficient, and highly stereoselective routes to access specific isomers of 3-(Oxan-2-yl)piperidine hydrochloride and its analogues remains a significant area of interest. Current synthetic strategies often result in racemic mixtures or require challenging chiral separations. Future research should focus on asymmetric catalysis to control the stereochemistry at the chiral centers of both the piperidine and oxane rings.

Key research objectives in this area include:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of pyridine (B92270) precursors could provide a direct and atom-economical route to enantiomerically pure 3-substituted piperidines. snnu.edu.cn

Organocatalysis: The use of small organic molecules as catalysts for stereoselective cyclization reactions, such as aza-Michael additions, can offer a metal-free alternative for the construction of the piperidine ring with high stereocontrol. nih.gov

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or proteases, could be explored for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks.

These advanced synthetic methods would not only facilitate the synthesis of the parent compound but also enable the creation of a diverse library of stereoisomers for structure-activity relationship (SAR) studies.

Advanced Computational Design of Analogues for Specific Research Targets

Computational chemistry and molecular modeling are powerful tools for the rational design of novel ligands with improved affinity and selectivity for specific biological targets. nih.govrsc.org Future research on 3-(Oxan-2-yl)piperidine hydrochloride should leverage these in silico approaches to design analogues with tailored properties.

Potential computational strategies include:

Molecular Docking and Dynamics: Docking studies can predict the binding modes of 3-(Oxan-2-yl)piperidine analogues within the active sites of various target proteins, such as enzymes and receptors. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions and identify key residues involved in binding. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of compounds and their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Novel molecules can then be designed to fit this pharmacophore model, increasing the probability of discovering potent and selective ligands.

These computational approaches can accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Table 1: Computational Approaches for Analogue Design

Computational Method Application in 3-(Oxan-2-yl)piperidine Research Potential Outcomes
Molecular Docking Predicting binding poses in target proteins Identification of key interactions and initial screening of virtual libraries
Molecular Dynamics Simulating the dynamic behavior of ligand-protein complexes Assessment of binding stability and conformational changes
QSAR Correlating chemical structure with biological activity Prediction of activity for unsynthesized analogues
Pharmacophore Modeling Defining essential features for biological activity Design of novel scaffolds with desired biological profiles

Investigation of New Biological Pathways and Target Classes

The piperidine scaffold is a common motif in a vast array of biologically active compounds, targeting a wide range of proteins. researchgate.netijnrd.org While the specific biological activities of 3-(Oxan-2-yl)piperidine hydrochloride may not be extensively documented, its structural features suggest potential interactions with various biological targets. Future research should aim to explore these possibilities through systematic screening and target identification studies.

Promising areas for investigation include:

Central Nervous System (CNS) Receptors: Piperidine derivatives are known to interact with numerous CNS targets, including opioid, dopamine, and serotonin (B10506) receptors. clinmedkaz.orgclinmedkaz.org Screening of 3-(Oxan-2-yl)piperidine analogues against a panel of these receptors could uncover novel neuromodulatory activities.

Ion Channels: Voltage-gated ion channels are critical for cellular signaling and are important drug targets. clinmedkaz.org The potential for piperidine-containing compounds to modulate the activity of channels such as potassium and calcium channels warrants investigation. clinmedkaz.org

Enzyme Inhibition: Many enzymes, including cholinesterases and monoamine oxidases, are targeted by piperidine-based inhibitors. nih.gov High-throughput screening of a library of 3-(Oxan-2-yl)piperidine derivatives could identify novel enzyme inhibitors with therapeutic potential.

Antimicrobial and Antiviral Activity: The piperidine nucleus is present in several antimicrobial and antiviral agents. nih.govijnrd.org Evaluating the activity of 3-(Oxan-2-yl)piperidine hydrochloride and its analogues against a range of pathogens could lead to the discovery of new anti-infective agents.

Applications in Chemical Biology Tool Development

Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The 3-(Oxan-2-yl)piperidine scaffold can serve as a valuable starting point for the development of such chemical tools. By functionalizing the core structure with various reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, researchers can create probes to study the localization, dynamics, and interactions of their biological targets.

Potential applications in chemical biology include:

Fluorescent Probes: Attaching a fluorophore to the 3-(Oxan-2-yl)piperidine scaffold could allow for the visualization of its target protein within cells and tissues using fluorescence microscopy.

Affinity-Based Probes: Incorporating a reactive group or a tag for affinity purification (e.g., biotin) would enable the identification and isolation of the cellular targets of the compound.

Targeted Drug Delivery: The scaffold could be conjugated to known drugs or imaging agents to improve their delivery to specific cells or tissues, leveraging the potential targeting properties of the piperidine moiety.

Exploration of Complex Molecular Architectures Incorporating the Scaffold

The 3-(Oxan-2-yl)piperidine unit can be utilized as a versatile building block in the synthesis of more complex and architecturally interesting molecules. researchgate.net Its inherent three-dimensionality and multiple points for functionalization make it an attractive scaffold for the construction of novel polycyclic and spirocyclic systems.

Future synthetic efforts could focus on:

Fused Heterocyclic Systems: The piperidine ring can be annulated with other heterocyclic rings to create novel, rigid scaffolds with defined three-dimensional shapes. researchgate.net These complex structures could present unique pharmacophoric features.

Spirocyclic Compounds: The creation of spirocyclic systems by joining another ring at one of the carbon atoms of the piperidine or oxane rings would lead to molecules with distinct spatial arrangements of functional groups.

Natural Product-Inspired Scaffolds: The piperidine motif is prevalent in a wide variety of natural products. snnu.edu.cn Using the 3-(Oxan-2-yl)piperidine scaffold as a starting point for the synthesis of natural product analogues could lead to the discovery of new biologically active compounds.

By exploring these avenues, chemists can expand the chemical space around the 3-(Oxan-2-yl)piperidine core, potentially leading to the discovery of molecules with novel properties and applications.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(Oxan-2-yl)piperidine hydrochloride, and what experimental conditions optimize yield?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and oxane (tetrahydropyran) precursors. For example, a two-step process involving (i) alkylation of piperidine with an oxirane derivative under basic conditions (e.g., NaOH in dichloromethane) and (ii) hydrochlorination using HCl gas in ethanol .
  • Optimization : Yield improvements (≥70%) are achieved by controlling reaction temperature (0–5°C during alkylation) and stoichiometric excess of the oxane precursor (1.5–2.0 eq.) .

Q. Q2. How should researchers characterize the purity and structural identity of 3-(Oxan-2-yl)piperidine hydrochloride?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30 v/v) to confirm ≥98% purity .
  • Structural Confirmation :
    • NMR : 1H^1\text{H} NMR (D2_2O, 400 MHz) should show peaks for piperidine protons (δ 2.8–3.2 ppm) and oxane protons (δ 3.5–4.0 ppm).
    • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+^+ at m/z 218.1 (calculated for C10_{10}H20_{20}NO2+_2^+) .

Q. Q3. What are the solubility properties of 3-(Oxan-2-yl)piperidine hydrochloride in common solvents?

Methodological Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)Temperature (°C)
    Water50–6025
    Ethanol80–9025
    DMSO<1025
    • Note : Solubility in water decreases sharply below pH 4 due to protonation of the piperidine nitrogen .

Q. Q4. What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling : Use NIOSH-approved N95 respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation/contact. Conduct reactions in fume hoods .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Avoid exposure to light and oxidizing agents .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in reported toxicity data for 3-(Oxan-2-yl)piperidine hydrochloride?

Methodological Answer:

  • Data Gaps : Existing SDS (e.g., ) lack ecotoxicological or repeated-dose toxicity data.
  • Resolution Strategies :
    • Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to establish IC50_{50}.
    • Perform in silico toxicity prediction using tools like ADMETlab 2.0 to prioritize experimental endpoints .

Q. Q6. What strategies mitigate instability of 3-(Oxan-2-yl)piperidine hydrochloride in aqueous solutions?

Methodological Answer:

  • Instability Factors : Hydrolysis of the oxane ring at pH > 7.5 accelerates degradation.
  • Mitigation :
    • Buffer solutions to pH 4–6 using citrate or acetate buffers.
    • Add antioxidants (e.g., 0.1% ascorbic acid) to slow oxidation .

Q. Q7. How can reaction conditions be optimized for scaling up synthesis while minimizing impurities?

Methodological Answer:

  • Critical Parameters :

    ParameterOptimal RangeImpact on Purity
    Reaction Temp.0–5°CReduces byproducts (e.g., dimerization)
    Catalyst5 mol% DMAPEnhances regioselectivity
    WorkupCold ether washRemoves unreacted oxane
    • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. Q8. What computational methods predict the biological activity of 3-(Oxan-2-yl)piperidine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with histamine H3_3 receptors (target homology based on pitolisant, a related piperidine derivative ).
  • QSAR Modeling : Train models on piperidine-based ligands using descriptors like logP, polar surface area, and H-bond acceptors .

Q. Q9. How can researchers analyze trace impurities in 3-(Oxan-2-yl)piperidine hydrochloride batches?

Methodological Answer:

  • Impurity Profiling :
    • HPLC-MS : Use a gradient method (5–95% acetonitrile in 20 min) to separate impurities. Common impurities include oxane-opening byproducts (retention time ~12 min) .
    • Limit Tests : Set thresholds at ≤0.15% for any single impurity (ICH Q3A guidelines) .

Key Research Gaps and Recommendations

  • Toxicology : No chronic toxicity data exists. Prioritize 28-day rodent studies to establish NOAEL .
  • Mechanistic Studies : Investigate metabolic pathways using 14C^{14}\text{C}-labeled compound and LC-MS/MS .

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